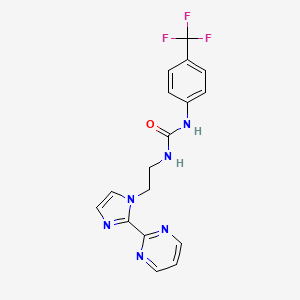
1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrimidine ring, an imidazole ring, and a trifluoromethyl group attached to a phenyl ring. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The compound’s structure includes several aromatic rings (pyrimidine, imidazole, and phenyl), which could contribute to its stability and possibly its reactivity .Chemical Reactions Analysis
The trifluoromethyl group is often used in medicinal chemistry due to its ability to modulate the chemical properties of a molecule . The presence of this group, along with the pyrimidine and imidazole rings, could influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Research on the synthesis of novel heterocyclic compounds, which include a sulfonamido moiety, has explored the potential of similar structures in serving as antibacterial agents. These compounds, upon testing, demonstrated high antibacterial activities, indicating their significant promise in medicinal chemistry and drug design for antibacterial purposes (Azab, Youssef, & El-Bordany, 2013).
Anti-CML Activity via PI3K/AKT Signaling Pathway
A series of urea derivatives were synthesized for their receptor tyrosine kinase inhibitory properties, with a focus on combating human chronic myeloid leukemia (CML). Among these, certain compounds showed potent activity against the CML cell line K562 without displaying cellular toxicity, thereby presenting a novel approach to CML treatment through the modulation of the PI3K/AKT signaling pathway (Li et al., 2019).
Antioxidant Activity
The synthesis of derivatives from urea, benzaldehyde, and ethyl acetoacetate led to compounds that were tested for antioxidant activity. These efforts contribute to the ongoing search for novel antioxidants that can mitigate oxidative stress-related damage in biological systems (George, Sabitha, Kumar, & Ravi, 2010).
Cyclocondensation Reactions
Cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with various reagents have been studied to synthesize a wide range of heterocyclic compounds. This research highlights the versatility of urea derivatives in forming diverse heterocyclic structures, potentially useful in pharmaceuticals and materials science (Sokolov et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)12-2-4-13(5-3-12)25-16(27)24-9-11-26-10-8-23-15(26)14-21-6-1-7-22-14/h1-8,10H,9,11H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANKAHOOMUGTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861625.png)
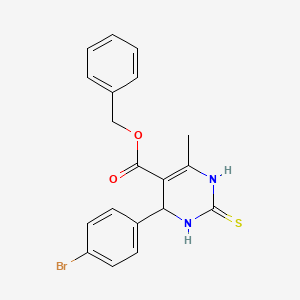
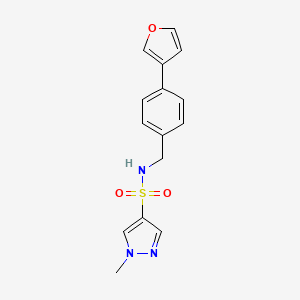
![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)


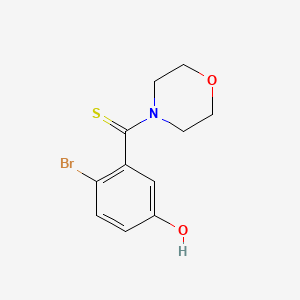
![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)
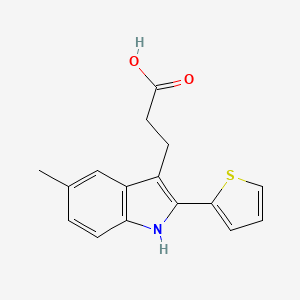
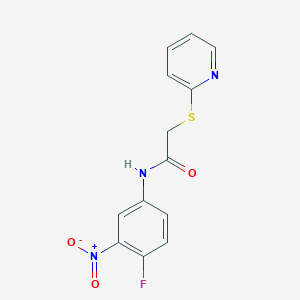

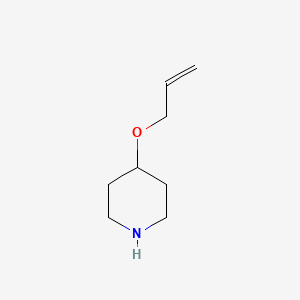
![N-(2-Aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzamide](/img/structure/B2861643.png)
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)